1-Trifluoroacetyl piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

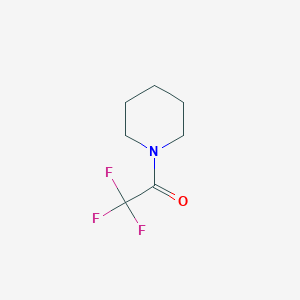

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO/c8-7(9,10)6(12)11-4-2-1-3-5-11/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJUMGSHTLYECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409226 | |

| Record name | 1-Trifluoroacetyl piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340-07-8 | |

| Record name | 2,2,2-Trifluoro-1-(1-piperidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Trifluoroacetyl piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Trifluoroacetyl piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Trifluoroacetyl piperidine: Chemical Properties and Applications

Introduction

1-Trifluoroacetyl piperidine, also known as 2,2,2-trifluoro-1-(piperidin-1-yl)ethanone, is a versatile fluorinated organic compound with significant applications in research and development, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique properties, derived from the presence of the trifluoroacetyl group, make it a valuable intermediate and building block in organic synthesis.[1] The trifluoromethyl group enhances the lipophilicity and metabolic stability of molecules, making it a desirable moiety in the design of new therapeutic agents and bioactive compounds.[1][2] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀F₃NO | [1][3][4][5] |

| Molecular Weight | 181.16 g/mol | [1][3][4][5][6] |

| CAS Number | 340-07-8 | [1][3][5] |

| Appearance | Clear, colorless to light yellow liquid | [1][4][7] |

| Boiling Point | 77 °C at 15 mmHg (lit.) | [1][7][8] |

| Density | 1.226 g/cm³ at 25 °C | [1][5][7][8] |

| Refractive Index (n20/D) | 1.4171 | [1][5][8] |

| Flash Point | 76.7 °C (170.1 °F) | [5][7] |

| Purity | ≥ 97-98% (GC) | [1][4][5] |

| LogP | 1.497 | [6][7] |

| InChI Key | BCJUMGSHTLYECD-UHFFFAOYSA-N | [3][5] |

| SMILES | FC(F)(F)C(=O)N1CCCCC1 | [5] |

Reactivity and Applications

This compound serves as a key reagent and intermediate in a variety of chemical transformations. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the carbonyl carbon, making it susceptible to nucleophilic attack.[1] This property is leveraged in numerous synthetic applications.

Key Application Areas:

-

Pharmaceutical Development: It is a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. The trifluoromethyl group can improve a drug candidate's metabolic stability and bioavailability.[1][2] It is used as a reactant for creating photoreactive probes for GABA receptor antagonists, anticonvulsants, and inactivators of human cytochrome P450 2B6.[9]

-

Agrochemical Formulations: The compound is used to produce advanced fluorinated agrochemicals, where the trifluoromethyl group enhances the efficacy and stability of the final product.[1]

-

Organic Synthesis: It acts as a trifluoroacetylating agent, facilitating the introduction of the trifluoroacetyl group into various molecular scaffolds.[1] It participates in diverse reactions, including nucleophilic substitutions and acylation processes, to create complex molecular architectures.[1]

-

Material Science: It finds application in the creation of specialized polymers and coatings that require high thermal and chemical resistance.[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in a coupling reaction are outlined below.

1. Synthesis of this compound

This protocol describes the synthesis via the acylation of piperidine with trifluoroacetic anhydride.[10]

-

Materials:

-

Piperidine (5.8 mL, 58.8 mmol)

-

Dichloromethane (45 µL)

-

Triethylamine (12.2 mL, 88.2 mmol)

-

Trifluoroacetic anhydride (11.5 mL, 81.8 mmol)

-

Water, Sodium Bicarbonate solution, dilute HCl solution

-

-

Procedure:

-

To a 250 mL round-bottom flask, add piperidine, dichloromethane, and triethylamine.

-

Add trifluoroacetic anhydride to the mixture.

-

Stir the resulting reaction mixture at room temperature for 3-4 hours.

-

Monitor the reaction's completion using TLC and GC (hexane solution with 20% ethyl acetate).

-

Upon completion, perform an extractive workup using water, sodium bicarbonate solution, and dilute HCl.

-

Separate the organic layer and dry it under a vacuum to yield the product as a pale yellow liquid.[10]

-

2. Application in C-C Bond Formation

This protocol demonstrates the use of this compound as an electrophile in a reaction with an organolithium reagent to form a ketone.

-

Materials:

-

4-Bromotoluene (9.45 g, 55.25 mmol)

-

Diethyl ether (Et₂O), anhydrous (280 mL + 60 mL)

-

n-Butyllithium (1.1 M in hexane, 40.5 mL, 60.74 mmol)

-

This compound (10.00 g, 55.23 mmol)

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 4-bromotoluene in 280 mL of anhydrous Et₂O in a flask and cool the solution to -40 °C.

-

Add n-butyllithium dropwise. Allow the solution to warm to 0 °C over a 2-hour period.

-

Cool the resulting organolithium solution to -60 °C.

-

In a separate flask, dissolve this compound in 60 mL of dry Et₂O and add this solution in portions to the organolithium mixture.

-

Stir the reaction at -60 °C for 3 hours, then allow it to warm to room temperature.

-

Quench the reaction by hydrolyzing with 50 mL of saturated NH₄Cl solution.

-

Wash the solution sequentially with NH₄Cl (5 x 50 mL) and water (3 x 50 mL).

-

Dry the separated organic phase over MgSO₄ and remove the solvent in vacuo.

-

Purify the resulting oil via flash column chromatography to yield the final product.

-

Visualizations

Diagram 1: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Diagram 2: Application in Ketone Synthesis

Caption: Experimental workflow for aryl ketone synthesis using the title compound.

Safety and Handling

This compound is classified as acutely toxic and hazardous to the aquatic environment.[3] Proper safety precautions are mandatory when handling this chemical.

| Hazard Type | GHS Classification & Statements |

| Pictograms | GHS06 (Skull and crossbones), GHS09 (Environment) |

| Signal Word | Danger [3][5] |

| Hazard Statements | H300: Fatal if swallowed.[3][5]H400: Very toxic to aquatic life.[3][5] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.[3][7]P270: Do not eat, drink or smoke when using this product.[3]P273: Avoid release to the environment.[3][5][7]P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3][5][7] |

| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, and appropriate respiratory protection (e.g., dust mask type N95 or type ABEK respirator filter) should be worn.[5][7] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. It is classified under storage class 6.1A (Combustible, acute toxic category 1 and 2 / very toxic hazardous materials).[5] |

| Incompatible Materials | Strong oxidizing agents. Avoid heat, flames, and sparks.[7] |

First Aid Measures:

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and immediately consult a physician.[7]

-

In case of Skin Contact: Wash off with soap and plenty of water. Take the victim immediately to the hospital.[7]

-

In case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[7]

This compound is a high-value chemical intermediate with a well-defined property profile. Its utility in enhancing the pharmacokinetic properties of drug candidates ensures its continued relevance in medicinal chemistry and drug development. The synthetic protocols are well-established, allowing for its reliable preparation and use in subsequent chemical transformations. However, its significant toxicity necessitates strict adherence to safety protocols to ensure safe handling and minimize environmental impact. This guide provides the core technical information required by researchers and scientists to effectively and safely utilize this compound in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C7H10F3NO | CID 5181830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(Trifluoroacetyl)piperidine | CymitQuimica [cymitquimica.com]

- 5. This compound 97 340-07-8 [sigmaaldrich.com]

- 6. This compound | CAS#:340-07-8 | Chemsrc [chemsrc.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. This compound | 340-07-8 [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to 1-Trifluoroacetylpiperidine (CAS 340-07-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Trifluoroacetylpiperidine, with CAS number 340-07-8, is a pivotal fluorinated building block in modern organic and medicinal chemistry. Its unique physicochemical properties, conferred by the trifluoroacetyl group, make it a valuable intermediate in the synthesis of a wide array of complex molecules, particularly in the realm of drug discovery. The trifluoromethyl moiety enhances metabolic stability and lipophilicity, properties that are highly sought after in the development of novel therapeutics, especially those targeting the central nervous system. This technical guide provides a comprehensive overview of 1-trifluoroacetylpiperidine, encompassing its chemical and physical properties, detailed safety and handling protocols, and in-depth experimental procedures for its synthesis and application. A key focus is its role as a precursor in the development of modulators for the GABA-A receptor, a critical target in the treatment of anxiety, epilepsy, and other neurological disorders.

Chemical and Physical Properties

1-Trifluoroacetylpiperidine, also known as 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone, is a colorless to light yellow liquid under standard conditions. The presence of the highly electronegative trifluoromethyl group significantly influences its reactivity and physical characteristics.

| Property | Value |

| CAS Number | 340-07-8 |

| Molecular Formula | C₇H₁₀F₃NO |

| Molecular Weight | 181.16 g/mol |

| Appearance | Clear colorless to light yellow liquid |

| Boiling Point | 77 °C at 15 mmHg |

| Density | 1.226 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.417 |

| Flash Point | 76.7 °C (170.1 °F) |

| Solubility | Moderately soluble in organic solvents, limited solubility in water. |

Safety and Handling

1-Trifluoroacetylpiperidine is a hazardous substance and requires careful handling in a well-ventilated laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 2 |

| Hazardous to the aquatic environment, acute hazard | Category 1 |

GHS Pictograms:

Hazard Statements:

-

H300: Fatal if swallowed.

-

H400: Very toxic to aquatic life.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P330: Rinse mouth.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a respirator with an appropriate vapor cartridge.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Synthesis of 1-Trifluoroacetylpiperidine

This protocol details the synthesis of 1-trifluoroacetylpiperidine via the acylation of piperidine with trifluoroacetic anhydride.[1]

Materials:

-

Piperidine

-

Trifluoroacetic anhydride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (5.8 mL, 58.8 mmol) in anhydrous dichloromethane (45 mL).

-

Add triethylamine (12.2 mL, 88.2 mmol) to the solution.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (11.5 mL, 81.8 mmol) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and 1 M HCl.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The resulting pale yellow liquid, 1-trifluoroacetylpiperidine (approximately 8.5g, 79.8% yield), can be further purified by vacuum distillation if necessary.[1]

References

An In-depth Technical Guide to the Physical Properties of 1-Trifluoroacetylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Trifluoroacetylpiperidine is a fluorinated organic compound with significant applications as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its trifluoroacetyl group imparts unique chemical properties, including enhanced reactivity and lipophilicity, making it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of the core physical properties of 1-Trifluoroacetylpiperidine, detailed experimental protocols for their determination, and a workflow for its synthesis and purification.

Core Physical Properties

The physical characteristics of 1-Trifluoroacetylpiperidine are crucial for its handling, application in synthesis, and purification. A summary of these properties is presented below.

Data Presentation

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀F₃NO | [1][2][3] |

| Molecular Weight | 181.16 g/mol | [1][2][3] |

| Appearance | Clear colorless to light yellow liquid | [2][4][5] |

| Density | 1.226 g/mL at 25 °C | [2][3][6] |

| Boiling Point | 77 °C at 15 mmHg | [2][6] |

| Refractive Index | 1.417 at 20 °C | [2][3] |

| Flash Point | 76.7 °C (170.1 °F) | [3][6] |

| Solubility | Slightly soluble in water (6 g/L at 25 °C). Soluble in organic solvents like chloroform and ether. | [5][7] |

| CAS Number | 340-07-8 | [1][2][3] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of 1-Trifluoroacetylpiperidine.

Determination of Boiling Point (Reduced Pressure)

The boiling point of 1-Trifluoroacetylpiperidine is determined under reduced pressure to prevent potential decomposition at higher temperatures. The Thiele tube method is a suitable micro-scale technique.

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 110 °C)

-

Small test tube (e.g., sodium fusion tube)

-

Capillary tube (sealed at one end)

-

Heating mantle or Bunsen burner

-

High-temperature resistant oil (e.g., paraffin oil)

-

Vacuum source and manometer

Procedure:

-

A small amount (a few milliliters) of 1-Trifluoroacetylpiperidine is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing heat-resistant oil.

-

The Thiele tube is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 15 mmHg), monitored by a manometer.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that specific pressure.[7]

Determination of Density

The density of liquid 1-Trifluoroacetylpiperidine can be accurately measured using a pycnometer or, for a less precise measurement, a graduated cylinder and an analytical balance.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder

-

Analytical balance

-

Constant temperature water bath (set to 25 °C)

-

Thermometer

Procedure (using a pycnometer):

-

The empty, clean, and dry pycnometer is weighed on an analytical balance.

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath at 25 °C until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and the pycnometer is reweighed.

-

The pycnometer is emptied, dried, and then filled with 1-Trifluoroacetylpiperidine.

-

The filled pycnometer is again brought to 25 °C in the water bath, the volume is adjusted, and it is weighed.

-

The density is calculated using the formula: Density = (mass of liquid) / (volume of liquid), where the volume is determined from the mass of the water and its known density at 25 °C.

Determination of Refractive Index

The refractive index, a measure of how light propagates through a substance, is a valuable indicator of purity. An Abbe refractometer is commonly used for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (set to 20 °C)

-

Dropper or pipette

-

Lens cleaning tissue and a suitable solvent (e.g., ethanol or acetone)

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a soft tissue and a suitable solvent and allowed to dry.

-

The refractometer is connected to a constant temperature water bath set at 20 °C.

-

A few drops of 1-Trifluoroacetylpiperidine are placed on the lower prism using a dropper.

-

The prisms are closed and locked.

-

The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The handwheel is turned to bring the borderline between the light and dark fields into the center of the crosshairs.

-

If a colored band is visible, the dispersion compensator is adjusted to obtain a sharp, colorless borderline.

-

The refractive index is read from the scale.[6]

Synthesis and Purification Workflow

1-Trifluoroacetylpiperidine is typically synthesized by the acylation of piperidine with a trifluoroacetylating agent, such as trifluoroacetic anhydride. The subsequent purification is crucial to obtain a high-purity product.

Caption: Workflow for the synthesis and purification of 1-Trifluoroacetylpiperidine.

Synthesis Protocol

The following is a representative protocol for the synthesis of 1-Trifluoroacetylpiperidine.

Materials:

-

Piperidine

-

Trifluoroacetic anhydride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Dilute hydrochloric acid solution

-

Sodium sulfate (anhydrous)

Procedure:

-

To a round-bottom flask containing a solution of piperidine and triethylamine in anhydrous dichloromethane, trifluoroacetic anhydride is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is washed successively with water, saturated sodium bicarbonate solution, and dilute hydrochloric acid.

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification Protocol (Vacuum Distillation)

The crude 1-Trifluoroacetylpiperidine is purified by vacuum distillation to obtain a high-purity liquid.

Apparatus:

-

Short-path distillation apparatus

-

Round-bottom flask

-

Receiving flask

-

Condenser

-

Thermometer

-

Heating mantle with a stirrer

-

Vacuum pump and vacuum trap

-

Manometer

Procedure:

-

The crude 1-Trifluoroacetylpiperidine is placed in the distillation flask with a stir bar.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed with vacuum grease.

-

The system is connected to a vacuum pump, and the pressure is gradually reduced to the desired level (e.g., 15 mmHg).

-

Cooling water is circulated through the condenser.

-

The distillation flask is gently heated while stirring.

-

The fraction that distills at a constant temperature (the boiling point at that pressure) is collected in the receiving flask.[1][4]

-

The purified liquid is then characterized by analytical methods such as NMR, IR, and GC-MS to confirm its identity and purity.

References

- 1. Purification [chem.rochester.edu]

- 2. How To [chem.rochester.edu]

- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]

- 6. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]

- 7. Vacuum distillation | Purpose & how it works [h2o-de.com]

In-Depth Technical Guide to 1-Trifluoroacetylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Trifluoroacetylpiperidine, a key building block and derivatizing agent in organic synthesis and pharmaceutical development. The document details its chemical and physical properties, provides established synthesis and reaction protocols, and explores its applications in medicinal chemistry. Particular emphasis is placed on the role of the trifluoroacetyl group in modifying molecular properties to enhance drug efficacy and stability. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding.

Core Properties of 1-Trifluoroacetylpiperidine

1-Trifluoroacetylpiperidine, also known as 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone, is a fluorinated amide with significant utility in chemical synthesis. The presence of the trifluoromethyl group imparts unique electronic properties that influence its reactivity and the characteristics of the molecules into which it is incorporated.

Physicochemical Data

The fundamental physicochemical properties of 1-Trifluoroacetylpiperidine are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 181.16 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₀F₃NO | [1][2][4][5] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Boiling Point | 77 °C at 15 mmHg | [2] |

| Density | 1.226 g/mL at 25 °C | [2][4] |

| Refractive Index | n20/D 1.4171 | [4] |

| Purity | >98.0% (GC) | [1][2] |

| CAS Number | 340-07-8 | [1][2][4][5] |

Structural Information

| Identifier | Value |

| IUPAC Name | 2,2,2-trifluoro-1-(piperidin-1-yl)ethanone |

| SMILES | O=C(C(F)(F)F)N1CCCCC1 |

| InChI Key | BCJUMGSHTLYECD-UHFFFAOYSA-N |

Synthesis and Reactivity

Synthesis of 1-Trifluoroacetylpiperidine

1-Trifluoroacetylpiperidine is typically synthesized via the acylation of piperidine with a trifluoroacetylating agent, such as trifluoroacetic anhydride. The reaction is generally straightforward and proceeds with high yield.

Experimental Protocol: Synthesis of 1-Trifluoroacetylpiperidine

Materials:

-

Piperidine

-

Trifluoroacetic anhydride

-

Triethylamine

-

Dichloromethane

-

Water

-

Sodium bicarbonate solution

-

Dilute hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask containing a mixture of dichloromethane and triethylamine, add piperidine.

-

Cool the mixture in an ice bath.

-

Slowly add trifluoroacetic anhydride to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, extract the reaction mixture with water, sodium bicarbonate solution, and dilute hydrochloric acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield 1-Trifluoroacetylpiperidine as a pale yellow liquid.

Reactivity

The trifluoroacetyl group in 1-Trifluoroacetylpiperidine renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various organic transformations. A notable example is its reaction with Grignard reagents to form trifluoromethyl ketones.

Experimental Protocol: Reaction with a Grignard Reagent

Materials:

-

4-Bromotoluene

-

Anhydrous diethyl ether

-

n-Butyllithium in hexane

-

1-Trifluoroacetylpiperidine

-

Saturated ammonium chloride solution

Procedure:

-

Dissolve 4-bromotoluene in anhydrous diethyl ether and cool the solution to -40 °C.

-

Add n-butyllithium dropwise and allow the solution to warm to 0 °C over 2 hours.

-

Cool the resulting solution to -60 °C.

-

Add a solution of 1-Trifluoroacetylpiperidine in anhydrous diethyl ether in portions.

-

Stir the reaction at -60 °C for 3 hours, then allow it to warm to room temperature.

-

Hydrolyze the reaction with a saturated solution of ammonium chloride.

-

Wash the organic layer with saturated ammonium chloride solution and water.

-

Dry the organic layer and concentrate to obtain the trifluoromethyl ketone product.

References

- 1. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

The Trifluoroacetyl Piperidine Core: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance and application of the 1-Trifluoroacetyl piperidine scaffold in modern drug discovery. This versatile building block and its derivatives are pivotal in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. This document provides a comprehensive overview of its synonyms, key chemical data, detailed experimental protocols for its utilization, and its role in modulating critical signaling pathways.

Introduction to this compound

This compound, a substituted piperidine, is a valuable intermediate in pharmaceutical and agrochemical research. The incorporation of the trifluoroacetyl group significantly enhances the lipophilicity and metabolic stability of parent compounds, making it a desirable moiety in the design of novel drugs.[1] Its unique electronic properties also influence the reactivity and binding affinity of the resulting molecules.

Synonyms and Chemical Properties

This compound is known by several synonyms in chemical literature and databases. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.

Common Synonyms:

-

N-(Trifluoroacetyl)piperidine

-

Piperidine, 1-(trifluoroacetyl)-

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 340-07-8[1][2] |

| Molecular Formula | C₇H₁₀F₃NO[1][2] |

| Molecular Weight | 181.16 g/mol [1][2] |

| Appearance | Clear colorless to light yellow liquid[1][2] |

| Boiling Point | 77 °C at 15 mmHg[1][2] |

| Density | 1.226 g/mL at 25 °C[3] |

| Refractive Index | 1.417[1][2] |

| Purity | ≥ 98% (GC)[1][2] |

Role in Drug Development and Anticonvulsant Activity

Table 2: Anticonvulsant Activity of Exemplary Piperidine Derivatives

| Compound | Test Model | Dose (mg/kg) | Activity | Reference |

| 2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione | 6-Hz psychomotor seizure | Not Specified | Active | [6] |

| 3-[(4-Chlorophenyl)amino]-3-azaspiro[5.5]undecane-2,4-dione | Hippocampal slice culture neuroprotection | Not Specified | Active | [6] |

| Compound 14 (a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide) | MES ED₅₀ | 49.6 | Anticonvulsant | [7] |

| Compound 14 | 6 Hz (32 mA) ED₅₀ | 31.3 | Anticonvulsant | [7] |

| Compound 14 | scPTZ ED₅₀ | 67.4 | Anticonvulsant | [7] |

| Compound 6 (a 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative) | MES ED₅₀ | 68.30 | Anticonvulsant | |

| Compound 6 | 6 Hz (32 mA) ED₅₀ | 28.20 | Anticonvulsant |

MES: Maximal Electroshock Seizure, scPTZ: subcutaneous Pentylenetetrazole. ED₅₀: Median Effective Dose.

Experimental Protocols

The following protocols describe the synthesis of the core molecule, this compound, and a general procedure for the synthesis of N-arylpiperazine derivatives, which is a common strategy in the development of anticonvulsant agents.

Synthesis of this compound

This protocol is adapted from a method for preparing trifluoroacetyl-substituted cyclic amines.

Materials:

-

Piperidine

-

Toluene

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine

-

Ethyl acetate

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (2L, three-necked)

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 2L three-necked round-bottom flask, add 4-piperidine carboxylic acid (as a precursor, though piperidine can be used directly) and toluene.

-

Under room temperature, slowly add trifluoroacetic anhydride (TFAA).

-

After the addition is complete, cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add pyridine to the cooled mixture.

-

After the addition of pyridine, warm the reaction to 50 °C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and perform a liquid-liquid extraction.

-

Wash the organic layer sequentially with water, saturated Na₂CO₃ solution, and saturated NaCl solution.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography to yield this compound as a faint yellow oily substance.

General Protocol for N-Arylpiperazine Derivative Synthesis (A common follow-on reaction for drug discovery)

This is a generalized protocol for the alkylation of an amine, a common step in synthesizing anticonvulsant candidates. While this protocol does not start with this compound, it illustrates a typical subsequent synthetic step in drug development workflows involving piperidine-like scaffolds.

Materials:

-

Appropriate amine (e.g., a substituted aniline)

-

An alkylating agent (e.g., 2-chloro-1-(3-(trifluoromethyl)phenyl)ethanone)

-

Dry acetone

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI) (catalytic amount)

-

Reflux condenser

-

Heating mantle

-

High-Performance Liquid Chromatography (HPLC) for reaction monitoring

Procedure:

-

In a round-bottom flask, dissolve the desired amine in dry acetone.

-

Add potassium carbonate and a catalytic amount of potassium iodide.

-

Add the alkylating reagent to the mixture.

-

Heat the reaction mixture to 60 °C under reflux.

-

Monitor the progress of the reaction using HPLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid inorganic salts and wash with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the final N-arylpiperazine derivative.

Signaling Pathway and Workflow Visualizations

The GABAa Receptor Signaling Pathway

Derivatives of this compound are often designed to interact with neurotransmitter receptors, such as the GABAa receptor, which is a key target for many anticonvulsant drugs. The following diagram illustrates the basic signaling pathway of a GABAergic synapse.

References

- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone

Abstract: This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone, a pivotal fluorinated building block in modern organic synthesis. Also known as N-trifluoroacetylpiperidine, this compound is a versatile reagent and intermediate with significant applications in the pharmaceutical, agrochemical, and material science sectors. This document details its chemical properties, core applications with a focus on drug development, and specific experimental protocols. Quantitative data is summarized for clarity, and key synthetic and biological pathways are visualized to provide an in-depth resource for researchers, chemists, and drug development professionals.

Introduction

2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone is a fluorinated organic compound that has garnered significant attention as a versatile synthetic intermediate.[1] The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound serves as an efficient reagent for introducing the trifluoroacetyl moiety, making it a valuable tool in the synthesis of complex molecules.[1] Its primary applications lie in the production of pharmaceuticals, especially those targeting the central nervous system, and in the creation of advanced agrochemicals and materials.[1]

Chemical and Physical Properties

A summary of the key physicochemical properties of 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone is provided below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 340-07-8 | [2] |

| Molecular Formula | C₇H₁₀F₃NO | [1][3] |

| Molecular Weight | 181.16 g/mol | [1][4] |

| Appearance | Light Yellow Oil / Liquid | [5] |

| Density | 1.226 g/mL at 25 °C | [3] |

| Boiling Point | 77 °C at 15 mmHg | [3] |

| Flash Point | 103.5 °C | [2] |

| Refractive Index | 1.417 (20 °C) | [2] |

| LogP | 2.25 | [2] |

| Topological Polar Surface Area | 20.3 Ų | [5] |

Core Applications in Research and Development

The utility of 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone stems from its ability to act as a precursor to a wide range of biologically active molecules.

The compound is a cornerstone intermediate in the synthesis of diverse pharmaceutical agents.

3.1.1 Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system responsible for the degradation of anandamide (AEA) and other signaling lipids.[6][7] Inhibition of FAAH elevates endogenous anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects of direct cannabinoid receptor agonists.[7][8] Piperidine and piperazine ureas are a major class of potent and selective FAAH inhibitors.[7][8] 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone serves as a critical building block for creating the piperidine-based scaffolds necessary for these inhibitors. The trifluoromethyl ketone moiety itself is also a known feature in some classes of reversible FAAH inhibitors.[9]

3.1.2 GABA Receptor Ligands

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The GABAA receptor is a crucial target for drugs treating anxiety, epilepsy, and sleep disorders. N-Trifluoroacetylpiperidine is used as a reactant in the synthesis of photoreactive probes that help differentiate the binding sites of noncompetitive GABAA receptor antagonists.[5] This is vital for understanding receptor pharmacology and designing more selective drugs. Piperidine-containing molecules are also explored for their potential as selective GABAA receptor agonists.[10][11]

3.1.3 Anticonvulsant Agents

The piperidine scaffold is a common feature in many anticonvulsant drugs.[12] 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone is a reactant for the synthesis of hydroxyamides, a class of compounds investigated for their anticonvulsant properties.[5] The development of novel anticonvulsants often involves the modification of core heterocyclic structures like piperidine to optimize efficacy and reduce toxicity.[13][14][15][16][17]

Similar to pharmaceuticals, the introduction of fluorine into agrochemicals can significantly enhance their efficacy and stability. 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone is used as an intermediate for producing specialized fluorinated compounds for the agrochemical industry.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone.

This protocol describes a general method for the N-trifluoroacetylation of piperidine.

Materials:

-

Piperidine

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Triethylamine (or other non-nucleophilic base)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve piperidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude oil via vacuum distillation to obtain pure 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone.

This protocol demonstrates the use of the title compound as a trifluoroacetylating agent to synthesize a trifluoromethyl ketone.

Materials:

-

Aryl halide (e.g., 4-bromotoluene)

-

Anhydrous diethyl ether (Et₂O)

-

n-Butyllithium (n-BuLi) in hexanes

-

2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Deionized water

Procedure:

-

In a flame-dried, three-neck flask under an inert atmosphere, dissolve the aryl halide (1.0 eq) in anhydrous Et₂O.

-

Cool the solution to -40 °C.

-

Add n-BuLi (1.1 eq) dropwise, maintaining the low temperature.

-

After addition, allow the solution to warm to 0 °C over a 2-hour period to ensure formation of the aryllithium reagent.

-

Cool the reaction mixture to -60 °C.

-

In a separate flask, prepare a solution of 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone (1.0 eq) in dry Et₂O.

-

Add the solution of the trifluoroacetylating agent to the aryllithium solution in portions, keeping the temperature at -60 °C.

-

Stir the reaction at -60 °C for 3 hours, then allow it to warm to room temperature.

-

Hydrolyze the reaction by slowly adding saturated NH₄Cl solution.

-

Perform an aqueous work-up, washing the organic layer multiple times with NH₄Cl solution and water.

-

Dry the organic layer, filter, and concentrate to yield the crude trifluoromethyl ketone, which can be further purified by chromatography or distillation.

Safety Information

2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazard Statements: H300 (Fatal if swallowed), H319 (Causes serious eye irritation), H400 (Very toxic to aquatic life).[5]

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P273 (Avoid release to the environment), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor).[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Handle only in a well-ventilated area or fume hood.

Conclusion

2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone is an indispensable reagent in modern organic and medicinal chemistry. Its primary value lies in its role as a versatile fluorinated building block for constructing complex molecules with enhanced biological properties. Its application in the development of FAAH inhibitors, GABAA receptor modulators, and anticonvulsants highlights its significance in the search for novel therapeutics. The detailed protocols and safety information provided in this guide are intended to support researchers in leveraging the full potential of this powerful synthetic intermediate.

References

- 1. lookchem.com [lookchem.com]

- 2. 1-Trifluoroacetyl piperidine | CAS#:340-07-8 | Chemsrc [chemsrc.com]

- 3. chembk.com [chembk.com]

- 4. 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one | C7H10F3NO | CID 45257662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a Potent, Selective, and Efficacious Class of Reversible α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Effective as Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Developing piperine towards TRPV1 and GABAA receptor ligands – synthesis of piperine analogs via Heck-coupling of conjugated dienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. clinmedkaz.org [clinmedkaz.org]

- 13. Synthesis and evaluation of N-(phenylacetyl)trifluoromethanesulfonamides as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides | MDPI [mdpi.com]

- 15. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]

- 16. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 1-Trifluoroacetylpiperidine in Modern Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Trifluoroacetylpiperidine has emerged as a versatile and valuable reagent in contemporary organic synthesis. Its unique physicochemical properties, conferred by the electron-withdrawing trifluoroacetyl group, render it a crucial building block and intermediate in the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical development. This technical guide provides an in-depth exploration of the synthesis, reactivity, and multifaceted applications of 1-trifluoroacetylpiperidine, with a focus on its utility as a protecting group and a strategic component in the construction of bioactive compounds. Detailed experimental protocols, quantitative data, and visual representations of key chemical concepts are presented to offer a comprehensive resource for researchers and professionals in the field.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its ability to confer desirable pharmacokinetic properties and engage in crucial binding interactions with biological targets.[1] Consequently, the controlled functionalization and manipulation of the piperidine ring are of paramount importance in drug discovery and development. 1-Trifluoroacetylpiperidine serves as a key player in this context, offering a stable yet readily cleavable protecting group for the piperidine nitrogen and acting as a versatile intermediate for the introduction of the trifluoroacetyl moiety or the entire piperidine scaffold.[2] The strong electron-withdrawing nature of the trifluoroacetyl group significantly modulates the reactivity of the piperidine nitrogen, enhancing the compound's stability in acidic conditions and influencing its role in various chemical transformations.[3]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 1-trifluoroacetylpiperidine is essential for its effective application in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of 1-Trifluoroacetylpiperidine

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀F₃NO | [2][4] |

| Molecular Weight | 181.16 g/mol | [2][4] |

| Appearance | Clear colorless to light yellow liquid | [2][4] |

| Boiling Point | 77 °C / 15 mmHg | [2][3] |

| Density | 1.226 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4171 | |

| CAS Number | 340-07-8 | [2][5] |

Table 2: Spectroscopic Data of 1-Trifluoroacetylpiperidine

| Spectroscopic Data | Value |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 3.75-3.65 (m, 2H), 3.60-3.50 (m, 2H), 1.80-1.60 (m, 6H) |

| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 156.4 (q, J=36 Hz), 117.1 (q, J=287 Hz), 47.5, 43.8, 26.2, 25.3, 24.1 |

| FTIR (neat) ν (cm⁻¹) | 2945, 2860, 1695 (C=O), 1215, 1150 |

| Mass Spectrum (EI) m/z | 181 (M⁺), 112, 84, 69 |

Synthesis and Deprotection: Experimental Protocols

The ability to efficiently introduce and remove the trifluoroacetyl group is central to its utility in multi-step synthesis.

Synthesis of 1-Trifluoroacetylpiperidine

A common and effective method for the synthesis of 1-trifluoroacetylpiperidine involves the reaction of piperidine with trifluoroacetic anhydride.[6]

Experimental Protocol:

-

To a 250 mL round-bottom flask containing a mixture of dichloromethane (45 µL) and triethylamine (12.2 mL, 88.2 mmol), add piperidine (5.8 mL, 58.8 mmol).

-

To this stirred mixture, add trifluoroacetic anhydride (11.5 mL, 81.8 mmol).

-

Stir the resulting reaction mixture at room temperature for 3-4 hours.

-

Monitor the reaction progress by TLC and GC (using a 20% ethyl acetate in hexane solution).

-

Upon completion, extract the reaction mixture with water, saturated sodium bicarbonate solution, and dilute HCl.

-

Separate the organic layer and dry it under vacuum to yield 1-trifluoroacetylpiperidine as a pale yellow liquid.

Reported Yield: 8.5 g (79.8%)[6]

Deprotection of the N-Trifluoroacetyl Group

The trifluoroacetyl group can be readily cleaved under mild basic conditions, a key feature that contributes to its orthogonality with acid-labile protecting groups.[7]

Experimental Protocol:

-

Dissolve 1,4-bis(trifluoroacetyl)piperidine (31g) in methanol (150ml).

-

Add potassium carbonate (31g) and water (10ml) to the solution.

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture to dryness.

-

Wash the residue with ethyl acetate and filter.

-

The filtrate is dried over sodium sulfate and concentrated to yield the deprotected piperidine derivative.

Reported Yield of 4-trifluoroacetylpiperidine from 1,4-bis(trifluoroacetyl)piperidine: 18g[7]

The N-Trifluoroacetyl Group as a Strategic Protecting Group

The trifluoroacetyl moiety serves as a robust protecting group for the piperidine nitrogen, exhibiting stability under a range of reaction conditions where other protecting groups might be labile.

Stability Profile

The electron-withdrawing nature of the trifluoromethyl group significantly reduces the nucleophilicity and basicity of the amide nitrogen, rendering the N-trifluoroacetyl group stable under strongly acidic conditions. This property is particularly advantageous in synthetic sequences that require acidic reagents for other transformations. Conversely, the group is readily cleaved by mild basic conditions, such as treatment with potassium carbonate in methanol.[7]

Orthogonality to Other Protecting Groups

A critical advantage of the N-trifluoroacetyl group is its orthogonality to common acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group. This allows for the selective deprotection of a Boc-protected amine in the presence of an N-trifluoroacetyl-protected piperidine, enabling complex and regioselective manipulations of polyfunctional molecules. This is a foundational concept in modern peptide synthesis and the synthesis of complex drug candidates.

Caption: Orthogonality of TFA and Boc protecting groups.

Applications in Organic Synthesis and Drug Discovery

1-Trifluoroacetylpiperidine is a valuable intermediate in the synthesis of a wide range of organic molecules, from pharmaceuticals and agrochemicals to advanced materials.[2]

Synthesis of Bioactive Molecules

The piperidine scaffold is a privileged structure in medicinal chemistry, and 1-trifluoroacetylpiperidine provides a convenient entry point for the synthesis of piperidine-containing drug candidates.[8][9] It has been utilized as a reactant in the synthesis of:

-

Photoreactive probes for differentiating the binding sites of noncompetitive GABA receptor antagonists.[3]

-

Photoactive α-mannosides and mannosyl peptides.[3]

-

Hydroxyamides with anticonvulsant properties.[3]

The introduction of the trifluoromethyl group via trifluoroacetylation can also enhance the lipophilicity and metabolic stability of drug candidates, thereby improving their pharmacokinetic profiles.[2]

Reagent for Trifluoroacetylation

Beyond its role as a protected piperidine, 1-trifluoroacetylpiperidine can also serve as a trifluoroacetylating agent, transferring the trifluoroacetyl group to other nucleophiles.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the use of 1-trifluoroacetylpiperidine as a protecting group in a multi-step synthesis.

Caption: Synthetic workflow using N-trifluoroacetyl protection.

Conclusion

1-Trifluoroacetylpiperidine is a powerful and versatile tool in the arsenal of the modern organic chemist. Its unique combination of stability under acidic conditions and facile cleavage under mild basic conditions makes the N-trifluoroacetyl group an excellent choice for the protection of the piperidine nitrogen, particularly in the context of complex, multi-step syntheses. The orthogonality of this protecting group to other common protecting groups, such as Boc, provides a high degree of synthetic flexibility. As the demand for novel piperidine-containing pharmaceuticals and other functional molecules continues to grow, the strategic application of 1-trifluoroacetylpiperidine is poised to play an increasingly important role in advancing the frontiers of organic chemistry and drug discovery.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-TRIFLUOROACETYL PIPERIDINE | 340-07-8 [chemicalbook.com]

- 4. 1-(Trifluoroacetyl)piperidine | CymitQuimica [cymitquimica.com]

- 5. This compound | C7H10F3NO | CID 5181830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative - Google Patents [patents.google.com]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Trifluoroacetyl piperidine as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Trifluoroacetyl piperidine is a pivotal chemical intermediate in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The incorporation of the trifluoroacetyl group imparts unique properties, including enhanced lipophilicity and reactivity, making it a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, spectral analysis, and its significant applications in drug development, with a focus on the synthesis of neurologically active compounds.

Introduction

This compound, also known as 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone, is a fluorinated organic compound that has gained prominence as a versatile intermediate.[1][2] The presence of the highly electronegative trifluoroacetyl group significantly influences the chemical and physical properties of the piperidine ring, enhancing its utility in various synthetic transformations.[3] This modification increases the lipophilicity of molecules, a desirable trait in drug candidates for improved membrane permeability and bioavailability.[2] Furthermore, the trifluoroacetyl group can act as a protecting group for the piperidine nitrogen or as an activating group for subsequent reactions. This guide aims to provide a detailed technical resource for researchers and professionals utilizing this compound in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀F₃NO | [2][4] |

| Molecular Weight | 181.16 g/mol | [2][4] |

| CAS Number | 340-07-8 | [2][4] |

| Appearance | Colorless to light yellow clear liquid | [3][4] |

| Density | 1.226 g/mL at 25 °C | [1][2] |

| Boiling Point | 77 °C at 15 mmHg | [2] |

| Refractive Index (n20/D) | 1.4171 | [1] |

| Purity | >97% (GC) | [1][4] |

| Synonyms | 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone, N-Trifluoroacetylpiperidine | [2] |

Synthesis of this compound

The most common method for the synthesis of this compound is the acylation of piperidine with trifluoroacetic anhydride. This reaction is typically performed in the presence of a base to neutralize the trifluoroacetic acid byproduct.

General Workflow for Synthesis

The synthesis of this compound from piperidine and trifluoroacetic anhydride follows a straightforward nucleophilic acyl substitution mechanism. The workflow involves the reaction of the secondary amine (piperidine) with the highly electrophilic carbonyl carbon of trifluoroacetic anhydride, followed by workup and purification.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound with a reported yield of approximately 79.8%.[5]

Materials:

-

Piperidine (5.8 mL, 58.8 mmol)

-

Dichloromethane (45 µL)

-

Triethylamine (12.2 mL, 88.2 mmol)

-

Trifluoroacetic anhydride (11.5 mL, 81.8 mmol)

-

Water

-

Saturated sodium bicarbonate solution

-

Dilute hydrochloric acid solution

Procedure:

-

To a 250 mL round-bottom flask, add piperidine (5.8 mL, 58.8 mmol), dichloromethane (45 µL), and triethylamine (12.2 mL, 88.2 mmol).

-

Slowly add trifluoroacetic anhydride (11.5 mL, 81.8 mmol) to the mixture.

-

Stir the resulting reaction mixture at room temperature for 3-4 hours.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC) and Gas Chromatography (GC) using a hexane solution with 20% ethyl acetate as the eluent.

-

After the reaction is complete, extract the reaction mixture with water, saturated sodium bicarbonate solution, and dilute hydrochloric acid.

-

Separate the organic layer and dry it under vacuum to yield this compound as a pale yellow liquid.

Quantitative Data:

-

Yield: 8.5 g (79.8%)[5]

-

Purity: The product should be analyzed by GC to confirm purity, which is typically >97%.[1][4]

Spectral Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques. Although publicly available spectra are limited, the expected spectral data are summarized below based on the known structure and typical chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three distinct sets of protons on the piperidine ring. The protons alpha to the nitrogen will be deshielded due to the electron-withdrawing effect of the trifluoroacetyl group.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the trifluoromethyl carbon, and the three different carbons of the piperidine ring. The carbonyl and trifluoromethyl carbons will have characteristic chemical shifts.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~3.6 | 2H, multiplet (α-CH₂) |

| ~1.7 | 4H, multiplet (β-CH₂) |

| ~1.6 | 4H, multiplet (γ-CH₂) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band for the amide carbonyl stretching vibration. The C-F stretching vibrations will also be prominent.

| IR Absorption (Predicted) | |

| Wavenumber (cm⁻¹) | Assignment |

| ~1690 | C=O (amide I band) stretching |

| ~1200-1100 | C-F stretching |

| ~2940, 2860 | C-H stretching (aliphatic) |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The fragmentation may involve the loss of the trifluoromethyl group or cleavage of the piperidine ring.

| Mass Spectrometry (Predicted) | |

| m/z | Assignment |

| 181 | [M]⁺ (Molecular ion) |

| 112 | [M - CF₃]⁺ |

| 84 | [Piperidine ring fragment]⁺ |

| 69 | [CF₃]⁺ |

Applications in Drug Development

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules, particularly those targeting the central nervous system.[1][2]

Synthesis of GABA Receptor Modulators

This compound is a reactant in the synthesis of photoreactive probes that are used to differentiate the binding sites of noncompetitive GABA receptor antagonists.[1] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors (GABA-A receptors) are the targets for many anxiolytic, sedative, and anticonvulsant drugs.[6]

Role in Signaling Pathways: GABA-A Receptor Modulation

While this compound itself is not directly involved in signaling pathways, it is a crucial building block for synthesizing compounds that modulate the GABA-A receptor signaling pathway. These modulators, often positive allosteric modulators (PAMs), enhance the effect of GABA, leading to increased neuronal inhibition.

References

- 1. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C7H10F3NO | CID 5181830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. grokipedia.com [grokipedia.com]

- 5. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of chiral GABAA receptor subtype selective ligands as potential agents to treat schizophrenia as well as depression - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 1-Trifluoroacetyl piperidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1-Trifluoroacetyl piperidine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to its fluorinated moiety, this compound exhibits unique properties that influence its behavior in various solvent systems. This document compiles available solubility data, presents a generalized experimental protocol for quantitative solubility determination, and illustrates a typical synthetic workflow.

Core Concepts: Understanding Solubility

The solubility of a compound is a critical physicochemical parameter that dictates its utility in chemical reactions, purification processes, and formulation development. It is influenced by factors such as the polarity of the solute and solvent, temperature, pressure, and the presence of other chemical species. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. This compound, with its polar amide group and lipophilic piperidine and trifluoromethyl groups, presents a nuanced solubility profile.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on chemical supplier information and patent literature, a qualitative and limited quantitative summary is provided below.

| Solvent | Formula | Type | Solubility | Citation |

| Water | H₂O | Polar Protic | Slightly soluble (6 g/L at 25 °C) | [1] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | [2] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | [2] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble (used for extraction) |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following generalized experimental protocol, based on the isothermal shake-flask method, is recommended. This method is considered the "gold standard" for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Vials with screw caps and septa

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solute is essential to ensure equilibrium with the saturated solution.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The required time may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to rest in the thermostatic bath for at least 4 hours to permit the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Dilute the filtered saturated solution with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Data Calculation:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Synthesis and Purification Workflow

The following diagram illustrates a typical laboratory-scale synthesis and purification workflow for a derivative involving this compound, as can be inferred from synthetic procedures. This serves as a practical example of how the solubility properties of the compound are leveraged in an experimental context.

Caption: A generalized workflow for the synthesis and purification of a this compound derivative.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of Photoreactive Probes Utilizing 1-Trifluoroacetyl Piperidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a trifluoromethylphenyl diazirine (TPD) based photoreactive probe, a key tool in chemical biology and drug discovery for identifying and characterizing protein-ligand interactions. The synthesis leverages the efficient trifluoroacetylation of an aryl lithium species using 1-Trifluoroacetyl piperidine to introduce the essential trifluoromethyl ketone precursor to the photoreactive diazirine moiety. Additionally, a comprehensive protocol for a typical photoaffinity labeling (PAL) experiment is outlined, from probe application to target protein identification.

Introduction

Photoaffinity labeling is a powerful technique to covalently capture and identify the cellular targets of small molecules, peptides, and other bioactive compounds.[1] A typical photoreactive probe consists of three key components: a recognition element that binds to the target protein, a photoreactive group that forms a covalent bond upon UV irradiation, and a reporter tag (e.g., an alkyne or biotin) for enrichment and detection.[2][3] Trifluoromethylphenyl diazirines are widely used photoreactive groups due to their small size, chemical stability, and efficient photo-crosslinking upon irradiation at wavelengths that minimize damage to biological samples.[4][5]

The synthesis of these probes often involves the introduction of a trifluoromethyl ketone, which is a precursor to the diazirine ring.[4][6] this compound serves as an effective reagent for this transformation, reacting with organometallic species to yield the desired trifluoromethyl ketone with high efficiency.[4] This protocol details a multi-step synthesis of a versatile TPD-containing photoreactive probe with a terminal alkyne handle for subsequent "click" chemistry-based functionalization.

Data Presentation

Table 1: Summary of Synthetic Yields for Photoreactive Probe Synthesis

| Step | Reaction | Product | Reagents | Conditions | Yield (%) |

| 1 | Bromination | 3,5-Dibromobenzyl alcohol | 3,5-Dibromobenzoic acid | BH3·THF | 95 |

| 2 | Silylation | 1,3-Dibromo-5-((tert-butyldimethylsilyloxy)methyl)benzene | 3,5-Dibromobenzyl alcohol, TBDMSCl, Imidazole | DMF, rt, 16 h | 92 |

| 3 | Trifluoroacetylation | 1-(3-Bromo-5-((tert-butyldimethylsilyloxy)methyl)phenyl)-2,2,2-trifluoroethan-1-one | 1,3-Dibromo-5-((tert-butyldimethylsilyloxy)methyl)benzene, n-BuLi, This compound | THF, -78 °C to rt | 82 |

| 4 | Oxime Formation | 1-(3-Bromo-5-((tert-butyldimethylsilyloxy)methyl)phenyl)-2,2,2-trifluoroethan-1-one oxime | Trifluoromethyl ketone intermediate, Hydroxylamine hydrochloride, Pyridine | Ethanol, reflux | 90 |

| 5 | Tosylation | 1-(3-Bromo-5-((tert-butyldimethylsilyloxy)methyl)phenyl)-2,2,2-trifluoroethan-1-one O-tosyl oxime | Oxime intermediate, TsCl, Pyridine | DCM, 0 °C to rt | 88 |

| 6 | Diazirine Formation | 3-(3-Bromo-5-((tert-butyldimethylsilyloxy)methyl)phenyl)-3-(trifluoromethyl)-3H-diazirine | Tosyl oxime intermediate, NH3 (liq.) | THF, -78 °C to rt | 85 |

| 7 | Sonogashira Coupling | 3-((tert-Butyldimethylsilyloxy)methyl)-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethynyl)trimethylsilane | Diazirine intermediate, Ethynyltrimethylsilane, Pd(PPh3)4, CuI, TEA | Toluene, 70 °C, 12 h | 75 |